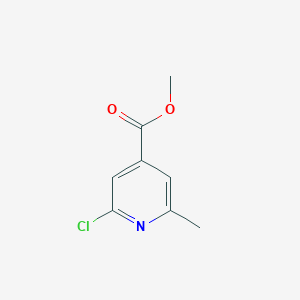

Methyl 2-chloro-6-methylpyridine-4-carboxylate

Description

The exact mass of the compound Methyl 2-chloro-6-methylisonicotinate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-chloro-6-methylpyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-5-3-6(8(11)12-2)4-7(9)10-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDWMGYZSQKGUFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60374931 | |

| Record name | Methyl 2-chloro-6-methylisonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3998-90-1 | |

| Record name | Methyl 2-chloro-6-methylisonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-Chloro-6-methylisonicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-chloro-6-methylpyridine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for Methyl 2-chloro-6-methylpyridine-4-carboxylate, a key intermediate in the pharmaceutical and agrochemical industries. This document details the necessary experimental protocols, quantitative data, and logical workflows to facilitate its synthesis in a laboratory setting.

Overview of the Synthesis Pathway

The most direct and commonly employed method for the synthesis of this compound is a two-step process. The first step involves the synthesis of the precursor, 2-Chloro-6-methylpyridine-4-carboxylic acid, followed by its esterification to yield the final product.

Caption: High-level overview of the two-step synthesis process.

Step 1: Synthesis of 2-Chloro-6-methylpyridine-4-carboxylic acid

The synthesis of the carboxylic acid precursor is a critical initial step. While various methods exist, a common route involves the oxidation of a suitable methyl-substituted pyridine.

Experimental Protocol: Oxidation of 2,6-Lutidine

A prevalent method for the synthesis of pyridine carboxylic acids is the oxidation of the corresponding methylpyridines. For the synthesis of 2,6-pyridinedicarboxylic acid, a related compound, 2,6-lutidine is oxidized. This can be achieved using strong oxidizing agents in an acidic medium.

Materials:

-

2,6-Lutidine

-

Sulfuric Acid (concentrated)

-

Sodium Dichromate

-

Water

-

Hydrochloric Acid

-

Sodium Hydroxide

Procedure:

-

A solution of 2,6-dimethyl-pyridine is prepared in sulfuric acid (50-80% by weight, preferably 60-70%).

-

An aqueous solution of sodium bichromate (concentration of 40-65% by weight, expressed as CrO₃) is prepared. An excess of the oxidizing agent is typically used.

-

The reaction is carried out by combining the two solutions at a controlled temperature, generally between 70-115 °C.

-

After the reaction is complete, the mixture is cooled, and the pH is adjusted to precipitate the product.

-

The crude product is then filtered, washed, and dried.

It is important to note that this is a general procedure for a related compound and would require optimization for the specific synthesis of 2-chloro-6-methylpyridine-4-carboxylic acid, likely starting from a chlorinated lutidine derivative.

Step 2: Esterification of 2-Chloro-6-methylpyridine-4-carboxylic acid

The final step in the synthesis is the esterification of the carboxylic acid precursor to the methyl ester. The Fischer esterification method is a widely used and effective approach for this transformation.

Experimental Protocol: Fischer Esterification

This classic method involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.

Materials:

-

2-Chloro-6-methylpyridine-4-carboxylic acid

-

Methanol (anhydrous)

-

Sulfuric Acid (concentrated)

-

Sodium Bicarbonate (saturated solution)

-

Anhydrous Sodium Sulfate

-

Organic solvent (e.g., dichloromethane or ethyl acetate)

Procedure:

-

To a suspension of 2-chloro-6-methoxy-pyridine-4-carboxylic acid (e.g., 244g, 1.30 mol) in methanol (2.5L), add concentrated H₂SO₄ (20mL)[1].

-

Stir the mixture under reflux for 24 hours[1].

-

Monitor the reaction progress by a suitable method like Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to 0°C[1].

-

Collect the precipitated solid by filtration.

-

Wash the solid with methanol (200mL) and water (500mL)[1].

-

Dry the product under high vacuum to obtain the final product[1].

Caption: Experimental workflow for the Fischer esterification step.

Quantitative Data

The following table summarizes the available quantitative data for a related synthesis of Methyl 2-chloro-6-methoxypyridine-4-carboxylate, which can serve as a reference for the target synthesis.

| Step | Reactant | Moles | Reagent | Volume/Mass | Reaction Time | Temperature | Product | Yield |

| Esterification | 2-chloro-6-methoxy-pyridine-4-carboxylic acid | 1.30 mol | Methanol | 2.5 L | 24 hours | Reflux | Methyl 2-chloro-6-methoxypyridine-4-carboxylate | 165g |

| H₂SO₄ | 20 mL |

Note: The yield for the direct synthesis of this compound is not explicitly stated in the referenced literature but is expected to be comparable under optimized conditions.

Conclusion

The synthesis of this compound is a well-established process that relies on the fundamental reactions of oxidation and esterification. This guide provides a foundational understanding of the synthesis pathway and detailed experimental protocols. Researchers and professionals in drug development can utilize this information as a starting point for the laboratory-scale synthesis of this important chemical intermediate. Further optimization of reaction conditions may be necessary to achieve higher yields and purity depending on the specific laboratory setup and starting material quality.

References

An In-depth Technical Guide to Methyl 2-chloro-6-methylpyridine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-chloro-6-methylpyridine-4-carboxylate is a halogenated pyridine derivative that serves as a crucial intermediate in the synthesis of various biologically active compounds. Its structural features, including a reactive chlorine atom and a methyl ester group on a pyridine scaffold, make it a versatile building block in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of this compound, with a particular focus on its application in the development of novel therapeutic agents.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in chemical synthesis.

| Property | Value | Reference |

| Molecular Formula | C₈H₈ClNO₂ | |

| Molecular Weight | 185.61 g/mol | |

| CAS Number | 3998-90-1 | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 58-62 °C | [1] |

| Boiling Point | 124-125 °C at 7 mmHg | [1] |

| Solubility | Soluble in methanol. | [1] |

| SMILES | COC(=O)c1cc(C)nc(Cl)c1 | |

| InChI | InChI=1S/C8H8ClNO2/c1-5-3-6(8(11)12-2)4-7(9)10-5/h3-4H,1-2H3 |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound involves the esterification of its corresponding carboxylic acid, 2-chloro-6-methylpyridine-4-carboxylic acid. This precursor can be synthesized from 2-methyl-6-hydroxypyridine-4-carboxylic acid by treatment with a halogenating agent.

General Experimental Protocol for Esterification

The following is a general procedure for the synthesis of this compound from 2-chloro-6-methylpyridine-4-carboxylic acid.

Materials:

-

2-chloro-6-methylpyridine-4-carboxylic acid

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂) or a strong acid catalyst (e.g., concentrated H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

Procedure:

-

Acid Chloride Formation (optional but common): In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-chloro-6-methylpyridine-4-carboxylic acid in an excess of thionyl chloride.

-

Heat the mixture to reflux and maintain for 2-3 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

-

Remove the excess thionyl chloride under reduced pressure.

-

Esterification: Dissolve the resulting crude acid chloride in anhydrous methanol and stir at room temperature. The reaction is typically exothermic.

-

Continue stirring for 1-2 hours.

-

Work-up: Quench the reaction by carefully adding saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture or hexanes) or by column chromatography on silica gel.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized this compound. The following spectral data are typically used:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons of the ester group, the methyl protons on the pyridine ring, and the two aromatic protons on the pyridine ring.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the ester, the carbons of the pyridine ring, and the two methyl carbons.

-

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (185.61 g/mol ), along with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak).

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the C=O stretching of the ester group (typically around 1720-1740 cm⁻¹), C-O stretching, and vibrations associated with the substituted pyridine ring.

Note: While specific spectral data from experimental sources is not publicly available within the search results, typical chemical shifts and absorption frequencies can be predicted based on the structure.

Role in Drug Development and Logical Workflow

This compound is a key starting material in the synthesis of more complex molecules with potential therapeutic applications, particularly in the development of antitubercular agents. The presence of the chloro and methyl ester groups allows for further chemical modifications and the introduction of diverse functionalities to explore structure-activity relationships (SAR).

Derivatives of this compound have been investigated as inhibitors of essential enzymes in Mycobacterium tuberculosis, such as enoyl-acyl carrier protein reductase (InhA), and have been shown to be effective against drug-resistant strains. Some studies also suggest that the resulting compounds may target other cellular mechanisms, such as efflux pumps like MmpS5-MmpL5.

The following diagram illustrates the logical workflow from the starting material to the development of potential drug candidates.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the field of drug discovery and development. Its well-defined physicochemical properties and accessible synthetic routes make it an important tool for medicinal chemists. The continued exploration of derivatives based on this scaffold holds promise for the development of new and effective therapeutic agents to combat infectious diseases like tuberculosis.

References

An In-depth Technical Guide to Methyl 2-chloro-6-methylpyridine-4-carboxylate

CAS Number: 3998-90-1

This technical guide provides a comprehensive overview of Methyl 2-chloro-6-methylpyridine-4-carboxylate, a key intermediate in the fields of pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and potential applications.

Chemical and Physical Properties

This compound is a pyridine derivative characterized by the presence of chloro, methyl, and methyl carboxylate functional groups.[1][2] These substitutions make it a versatile building block in organic synthesis.[3] The compound is typically a solid at room temperature.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 3998-90-1 | [1] |

| Molecular Formula | C₈H₈ClNO₂ | [1][2] |

| Molecular Weight | 185.61 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Melting Point | 58-62 °C | [1][2] |

| Boiling Point | 124-125 °C at 7 mmHg | [1][2] |

| Synonyms | Methyl 2-chloro-6-methylisonicotinate, 2-Chloro-6-methylisonicotinic acid methyl ester | [1][2] |

Synthesis and Purification

The primary route for the synthesis of this compound is the esterification of its corresponding carboxylic acid precursor, 2-chloro-6-methylpyridine-4-carboxylic acid, using methanol.[2] This reaction is typically acid-catalyzed, a classic example of Fischer esterification.[4]

Experimental Protocol: Synthesis

This protocol describes the laboratory-scale synthesis of this compound.

Materials:

-

2-chloro-6-methylpyridine-4-carboxylic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Dichloromethane or Ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 2-chloro-6-methylpyridine-4-carboxylic acid in an excess of anhydrous methanol in a round-bottom flask, slowly add a catalytic amount of concentrated sulfuric acid while stirring.

-

Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Experimental Protocol: Purification

The crude this compound can be purified by column chromatography or recrystallization.

Column Chromatography:

-

Stationary Phase: Silica gel

-

Mobile Phase: A mixture of hexane and ethyl acetate, with the polarity gradually increasing.

-

The fractions containing the pure product, as identified by TLC, are collected and the solvent is removed under reduced pressure.

Recrystallization:

-

The crude solid can be dissolved in a minimal amount of a hot solvent (e.g., a mixture of ethanol and water, or hexanes) and allowed to cool slowly. The pure crystals that form are then collected by filtration.

Applications in Research and Development

Pyridine derivatives are integral to the development of new therapeutic agents and agrochemicals.[3] The specific functional groups on this compound make it a valuable intermediate for creating more complex molecules with potential biological activity.

The chloro substituent at the 2-position can be displaced through nucleophilic substitution reactions, allowing for the introduction of a wide variety of other functional groups. The ester at the 4-position can be hydrolyzed back to the carboxylic acid or converted to an amide, providing further points for molecular elaboration. The methyl group at the 6-position can also influence the molecule's steric and electronic properties.

While specific signaling pathways involving this exact molecule are not extensively documented in publicly available literature, its structural motifs are found in compounds targeting a range of biological processes. For instance, various substituted pyridine derivatives have been investigated for their potential as antitumor agents.[5]

Safety and Handling

This compound is classified as hazardous. It can cause skin irritation, may cause an allergic skin reaction, causes serious eye damage, and may cause respiratory irritation.[1]

Table 2: Hazard and Precautionary Information

| Category | Codes | Description | Reference(s) |

| Hazard Statements | H315, H317, H318, H335 | Causes skin irritation. May cause an allergic skin reaction. Causes serious eye damage. May cause respiratory irritation. | [1] |

| Precautionary Statements | P280, P302+P352, P305+P351+P338+P310 | Wear protective gloves/eye protection/face protection. IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor. | [1] |

Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the synthesis of novel compounds for the pharmaceutical and agrochemical industries. Its well-defined chemical properties and reactivity provide a solid foundation for its use in complex synthetic pathways. A thorough understanding of its synthesis, purification, and safe handling is crucial for its effective application in research and development.

References

- 1. 2-氯-6-甲基吡啶-4-羧酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Synthesis and molecular docking studies of novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

structure elucidation of Methyl 2-chloro-6-methylpyridine-4-carboxylate

An In-depth Technical Guide to the Structure Elucidation of Methyl 2-chloro-6-methylpyridine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the . The structure of this compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This document details the experimental protocols for these techniques and presents the expected data in a clear, tabular format. Furthermore, logical workflows for spectral interpretation are visualized using diagrams to aid in understanding the structure confirmation process.

Introduction

This compound is a substituted pyridine derivative. Pyridine and its derivatives are fundamental heterocyclic compounds widely utilized as scaffolds in medicinal chemistry and material science. Accurate structure elucidation is a critical first step in any research and development process involving such compounds, ensuring the identity and purity of the molecule. This guide outlines the analytical workflow for confirming the structure of this compound (Figure 1).

Figure 1. Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is presented in Table 1.

Table 1. Physicochemical Properties of this compound.

| Property | Value | Reference |

| CAS Number | 3998-90-1 | [1][2][3][4] |

| Molecular Formula | C₈H₈ClNO₂ | [1][3] |

| Molecular Weight | 185.61 g/mol | [1][3] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 58-62 °C | [1][2] |

| Boiling Point | 124-125 °C at 7 mmHg | [1][2] |

| SMILES | COC(=O)c1cc(C)nc(Cl)c1 | [1][3] |

| InChI | 1S/C8H8ClNO2/c1-5-3-6(8(11)12-2)4-7(9)10-5/h3-4H,1-2H3 | [1][3] |

Spectroscopic Data and Interpretation

The following sections detail the expected spectroscopic data for this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity.

Table 2. Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃).

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.85 | s | 1H | H-5 |

| ~7.60 | s | 1H | H-3 |

| ~3.90 | s | 3H | O-CH₃ |

| ~2.60 | s | 3H | Ar-CH₃ |

-

Interpretation: The ¹H NMR spectrum is expected to show four distinct signals. The two singlets in the aromatic region (~7-8 ppm) correspond to the two protons on the pyridine ring. The downfield shift is due to the electron-withdrawing nature of the pyridine nitrogen, the chloro group, and the carboxylate group. The singlets at ~3.90 ppm and ~2.60 ppm are assigned to the methyl ester and the methyl group attached to the pyridine ring, respectively. The lack of splitting for the aromatic protons is due to their para-like positions, resulting in a very small or zero coupling constant.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 3. Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃).

| Chemical Shift (δ, ppm) | Assignment |

| ~165.0 | C=O (ester) |

| ~160.0 | C-6 |

| ~152.0 | C-2 |

| ~145.0 | C-4 |

| ~125.0 | C-5 |

| ~120.0 | C-3 |

| ~52.5 | O-CH₃ |

| ~24.0 | Ar-CH₃ |

-

Interpretation: The spectrum is predicted to show eight distinct carbon signals, corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the ester group appears at the most downfield position (~165.0 ppm). The carbons of the pyridine ring are observed in the aromatic region, with their specific shifts influenced by the attached substituents. The methyl ester carbon and the aromatic methyl carbon appear in the upfield region.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4. Predicted Mass Spectrometry Data (Electron Ionization).

| m/z | Relative Intensity | Assignment |

| 185/187 | High | [M]⁺/ [M+2]⁺ (due to ³⁵Cl/³⁷Cl isotope pattern) |

| 154/156 | Moderate | [M - OCH₃]⁺ |

| 126/128 | Moderate | [M - COOCH₃]⁺ |

| 91 | Moderate | [C₆H₄N]⁺ fragment |

-

Interpretation: The mass spectrum will show a molecular ion peak [M]⁺ at m/z 185 and an [M+2]⁺ peak at m/z 187 with an approximate ratio of 3:1, which is characteristic of a compound containing one chlorine atom. Key fragmentation pathways would involve the loss of the methoxy group (-OCH₃) and the entire methyl carboxylate group (-COOCH₃).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 5. Predicted Infrared (IR) Absorption Data.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~2950 | Medium | C-H stretch (aliphatic, CH₃) |

| ~1730 | Strong | C=O stretch (ester) |

| ~1600, ~1470 | Medium-Strong | C=C and C=N stretching (aromatic ring) |

| ~1250 | Strong | C-O stretch (ester) |

| ~850 | Strong | C-Cl stretch |

-

Interpretation: The IR spectrum will prominently feature a strong absorption band around 1730 cm⁻¹ corresponding to the carbonyl (C=O) stretching of the ester group. Aromatic C-H and C=C/C=N stretching vibrations will also be present. The C-O stretch of the ester and the C-Cl stretch will also be observable.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: A 500 MHz NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a 90° pulse, a relaxation delay of 5 seconds, and 16 scans.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled sequence with a 45° pulse, a relaxation delay of 2 seconds, and accumulate 1024 scans.

-

Processing: Process the raw data with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to TMS at 0.00 ppm.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

-

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.

-

Acquisition: Introduce the sample via direct infusion or a GC inlet. Acquire the mass spectrum over a mass range of m/z 50-300.

-

Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample (~1-2 mg) with ~100-200 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ and co-add 32 scans.

-

Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualized Workflows

The following diagrams illustrate the logical workflow for the structure elucidation process.

Caption: Overall workflow for the structure elucidation of the target compound.

Caption: Logic diagram for NMR spectral data interpretation.

Caption: Interpretation of MS and IR data for structural confirmation.

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy provides a consistent and unambiguous confirmation of the structure of this compound. The presented data and workflows serve as a robust guide for researchers in the verification of this compound's identity, ensuring the reliability of subsequent scientific investigations and applications.

References

Spectroscopic Profile of Methyl 2-chloro-6-methylpyridine-4-carboxylate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-chloro-6-methylpyridine-4-carboxylate (CAS No: 3998-90-1), a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Executive Summary

This compound is a substituted pyridine derivative with significant potential in the synthesis of complex organic molecules. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control in synthetic applications. This guide presents tabulated ¹H NMR, ¹³C NMR, and mass spectrometry data, alongside detailed experimental protocols for these analyses. While a definitive experimental IR spectrum for the title compound was not located in the reviewed literature, characteristic absorption bands are predicted based on its functional groups.

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 7.67 | s | 1H | Pyridine-H5 |

| 7.61 | s | 1H | Pyridine-H3 |

| 3.94 | s | 3H | OCH₃ |

| 2.59 | s | 3H | CH₃ |

Solvent: CDCl₃, Spectrometer Frequency: 300 MHz

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 164.6 | C=O (ester) |

| 160.5 | C6 (pyridine) |

| 151.4 | C2 (pyridine) |

| 140.3 | C4 (pyridine) |

| 121.2 | C3 (pyridine) |

| 120.8 | C5 (pyridine) |

| 52.9 | OCH₃ |

| 24.2 | CH₃ |

Solvent: CDCl₃, Spectrometer Frequency: 75 MHz

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data

| m/z | Relative Abundance (%) | Assignment |

| 186 | 100 | [M+H]⁺ |

Ionization Method: Electron Ionization (EI), 70 eV

Experimental Protocols

The following protocols describe the general procedures for obtaining the spectroscopic data presented above.

Synthesis of this compound

This compound can be synthesized from 2-chloro-6-methylpyridine-4-carboxylic acid. In a typical procedure, the carboxylic acid is heated in a solution of phosphorus oxychloride (POCl₃). After removing the excess POCl₃, methanol is added to the cooled residue. The reaction mixture is then stirred, followed by neutralization and extraction with an organic solvent. The crude product is purified by column chromatography on silica gel.

NMR Spectroscopy

¹H and ¹³C NMR spectra are recorded on a 300 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. The sample is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ 0.00).

Infrared (IR) Spectroscopy

While an experimental spectrum for the title compound was not available, a general procedure for obtaining an IR spectrum of a solid sample using the KBr pellet technique is as follows: A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then compressed under high pressure to form a transparent pellet, which is placed in the sample holder of an FT-IR spectrometer. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands:

-

C=O stretch (ester): ~1720-1740 cm⁻¹

-

C-O stretch (ester): ~1250-1300 cm⁻¹

-

C=N and C=C stretch (pyridine ring): ~1400-1600 cm⁻¹

-

C-Cl stretch: ~600-800 cm⁻¹

-

C-H stretch (aromatic and aliphatic): ~2850-3100 cm⁻¹

Mass Spectrometry

Mass spectra are obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, and a beam of electrons with an energy of 70 eV is used to ionize the molecules. The resulting ions are then accelerated and separated based on their mass-to-charge ratio (m/z).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Spectroscopic analysis workflow.

Solubility Profile of Methyl 2-chloro-6-methylpyridine-4-carboxylate in Organic Solvents: A Technical Guide

Introduction

Methyl 2-chloro-6-methylpyridine-4-carboxylate is a heterocyclic organic compound with applications in the synthesis of pharmaceuticals and other specialty chemicals. A thorough understanding of its solubility in various organic solvents is crucial for its synthesis, purification, and formulation. This technical guide provides an overview of the available solubility data for this compound, details established experimental protocols for solubility determination, and offers insights into the solubility of structurally related pyridine derivatives to provide a comparative framework.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₈ClNO₂[1] |

| Molecular Weight | 185.61 g/mol [1][2] |

| Melting Point | 58-62 °C[1][2] |

| Boiling Point | 124-125 °C at 7 mmHg[1][2] |

| Appearance | White to almost white powder or crystal[1] |

Qualitative and Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative information indicates that the compound is soluble in methanol.[1]

To provide a useful proxy for researchers, the following table summarizes quantitative solubility data for structurally related pyridine derivatives. These compounds share the core pyridine ring structure, and their behavior can offer insights into the potential solubility characteristics of this compound.

Table 1: Solubility of Structurally Related Pyridine Derivatives in Various Organic Solvents Note: This table presents data for compounds other than this compound to provide a comparative reference.

| Compound | Solvent | Temperature (K) | Molar Fraction Solubility (x10³) |

| Picolinic Acid | Methanol | 298.15 | 158.2 |

| Ethanol | 298.15 | 89.6 | |

| 1-Propanol | 298.15 | 52.1 | |

| Nicotinic Acid | Methanol | 298.15 | 29.3 |

| Ethanol | 298.15 | 16.8 | |

| 1-Propanol | 298.15 | 9.7 | |

| Dihydropyridine Derivative | 1,4-Dioxane | 298.15 | Data indicates highest solubility in this solvent[3] |

| Chloroform | 298.15 | - | |

| Ethyl Acetate | 298.15 | - |

Data for picolinic and nicotinic acid is derived from publicly available chemical databases. Data for the dihydropyridine derivative is based on qualitative statements from cited literature.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of a compound like this compound in organic solvents.

Gravimetric Method

This method, also known as the isothermal saturation method, is a reliable technique for determining the equilibrium solubility of a solid in a liquid.

Objective: To determine the mass of the solute that dissolves in a specific volume of a given organic solvent at a constant temperature to form a saturated solution.

Methodology:

-

Preparation: An excess amount of this compound is added to a known volume or mass of the organic solvent in a sealed vessel.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached. This is often done in a thermostatically controlled shaker or water bath.[4]

-

Sampling and Filtration: Once equilibrium is achieved, the stirring is stopped, and the excess solid is allowed to settle. A sample of the supernatant is withdrawn using a pre-heated or pre-cooled syringe to maintain the experimental temperature. The sample is immediately filtered through a syringe filter (e.g., 0.45 µm) to remove any undissolved solid.[4]

-

Solvent Evaporation and Mass Determination: A known mass of the filtered saturated solution is transferred to a pre-weighed container. The solvent is then carefully evaporated using a rotary evaporator or an oven set at a temperature below the solute's decomposition point.[4]

-

Calculation: The container with the solid residue is weighed again. The mass of the dissolved solid is determined, and the solubility is expressed in terms of mass of solute per mass or volume of solvent (e.g., g/100 g solvent or mol/L).

Caption: Workflow for the Gravimetric Solubility Determination Method.

UV/Vis Spectroscopic Method

This method is suitable for compounds that have a chromophore and absorb light in the ultraviolet-visible range.

Objective: To determine the concentration of the solute in a saturated solution by measuring its absorbance and using a pre-established calibration curve.

Methodology:

-

Calibration Curve: A series of standard solutions of this compound with known concentrations in the chosen solvent are prepared. The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax). A calibration curve of absorbance versus concentration is then plotted.

-

Preparation of Saturated Solution: A saturated solution is prepared as described in the gravimetric method (steps 1 and 2).

-

Sampling and Dilution: A known volume of the clear, filtered supernatant is carefully withdrawn. This sample is then diluted with a known volume of the solvent to ensure the absorbance falls within the linear range of the calibration curve.[4]

-

Absorbance Measurement: The absorbance of the diluted solution is measured at λmax.

-

Calculation: The concentration of the diluted solution is determined using the equation of the line from the calibration curve. This value is then multiplied by the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.[4]

Caption: Workflow for the UV/Vis Spectroscopic Solubility Determination Method.

Conclusion

While specific quantitative solubility data for this compound in a broad array of organic solvents remains limited in the public domain, this guide provides the foundational knowledge necessary for researchers in the field. The qualitative data, supplemented by information on related pyridine compounds, offers a valuable starting point for solvent selection. Furthermore, the detailed experimental protocols for the gravimetric and UV/Vis spectroscopic methods empower scientists to precisely determine the solubility of this compound in their specific applications, facilitating more efficient process development, purification, and formulation in drug discovery and chemical synthesis.

References

The Genesis and Synthetic Journey of a Key Pharmaceutical Intermediate: Methyl 2-chloro-6-methylpyridine-4-carboxylate

For Immediate Release

A Deep Dive into the Core Characteristics, Synthesis, and Applications of a Pivotal Building Block in Modern Drug Discovery.

This technical guide offers an in-depth exploration of Methyl 2-chloro-6-methylpyridine-4-carboxylate, a crucial intermediate in the pharmaceutical and agrochemical industries. Aimed at researchers, scientists, and drug development professionals, this document details the compound's discovery, historical context, physicochemical properties, and detailed synthetic protocols.

Introduction and Historical Context

This compound, with the CAS Number 3998-90-1, is a substituted pyridine derivative that has emerged as a valuable building block in organic synthesis. While a singular "discovery" event is not clearly documented in readily available literature, the systematic investigation of substituted pyridine carboxylates, including related structures, gained traction in the mid-20th century. A notable early and comprehensive study on the synthesis of various substituted methyl pyridinecarboxylates was published in 1970 by A. D. Campbell and his team in the Australian Journal of Chemistry. Their work on "Methyl 6-Substituted Picolinates, Methyl 6-Substituted Nicotinates, and Methyl 2-Substituted Isonicotinates" laid a foundational methodology for preparing this class of compounds, which would have been applicable to the synthesis of the title compound.

The core structure, a chlorinated and methylated pyridine ring with a carboxylate group, offers a versatile scaffold for the synthesis of more complex molecules. Its utility is particularly pronounced in the development of novel therapeutic agents and crop protection chemicals.

Physicochemical and Spectroscopic Data

A comprehensive summary of the quantitative data for this compound is presented below, providing a clear reference for its physical and chemical properties.

| Property | Value | Reference(s) |

| Chemical Name | This compound | [1] |

| Synonyms | Methyl 2-chloro-6-methylisonicotinate, 2-Chloro-6-methylisonicotinic acid methyl ester | [1] |

| CAS Number | 3998-90-1 | [1] |

| Molecular Formula | C₈H₈ClNO₂ | [1] |

| Molecular Weight | 185.61 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 58-62 °C | [2] |

| Boiling Point | 124-125 °C at 7 mmHg | [2] |

| Solubility | Soluble in methanol | [1] |

| SMILES | COC(=O)c1cc(C)nc(Cl)c1 | [2] |

| InChI | InChI=1S/C8H8ClNO2/c1-5-3-6(8(11)12-2)4-7(9)10-5/h3-4H,1-2H3 | [2] |

Key Experimental Protocols

The primary route for the synthesis of this compound is the esterification of its corresponding carboxylic acid, 2-Chloro-6-methylpyridine-4-carboxylic acid. Below are detailed experimental protocols for this key transformation.

Synthesis of 2-Chloro-6-methylpyridine-4-carboxylic Acid (Precursor)

While various methods exist for the synthesis of the precursor acid, a common approach involves the oxidation of a suitable pyridine derivative.

Esterification of 2-Chloro-6-methylpyridine-4-carboxylic Acid

This procedure outlines the conversion of the carboxylic acid to its methyl ester via Fischer esterification.

Materials:

-

2-Chloro-6-methylpyridine-4-carboxylic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-Chloro-6-methylpyridine-4-carboxylic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Neutralize the residue by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization or column chromatography.

Applications in Drug Development and Agrochemicals

This compound serves as a critical intermediate in the synthesis of a variety of biologically active molecules.

Pharmaceutical Applications

A significant application of this compound is in the synthesis of novel pharmaceuticals. For instance, it has been utilized as a starting material in the development of analogues of Doravirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used for the treatment of HIV-1 infection. The chlorinated pyridine core provides a key structural motif for interaction with the target enzyme.

Agrochemical Applications

The precursor, 2-Chloro-6-methylpyridine-4-carboxylic acid, is a valuable building block for the creation of advanced herbicides and pesticides.[3] The specific arrangement of the chloro, methyl, and carboxylic acid groups on the pyridine ring allows for diverse functionalization, leading to the development of agrochemicals with selective activity against weeds and pests, thereby enhancing crop yields.[3]

Mandatory Visualizations

Synthetic Pathway of this compound

The following diagram illustrates the common synthetic route to the title compound.

Experimental Workflow for Synthesis and Purification

This diagram outlines the typical laboratory workflow for the synthesis and purification of this compound.

Logical Relationship in Drug Synthesis (Example: Doravirine Analogue Synthesis)

This diagram illustrates the role of this compound as a key intermediate in the synthesis of more complex drug molecules, such as analogues of Doravirine.

References

Theoretical Studies on Methyl 2-chloro-6-methylpyridine-4-carboxylate: A Review of Available Computational Research

A comprehensive search for theoretical and computational studies on Methyl 2-chloro-6-methylpyridine-4-carboxylate has revealed a significant gap in the existing scientific literature. To date, no dedicated theoretical investigations focusing on the molecular structure, electronic properties, or reactivity of this specific compound have been published.

This absence of computational research means that key quantitative data, such as optimized geometric parameters (bond lengths, angles), vibrational frequencies, frontier molecular orbital energies (HOMO-LUMO), and electrostatic potential maps, derived from methods like Density Functional Theory (DFT) or other quantum chemical calculations, are not available for this compound.

Consequently, it is not possible to provide an in-depth technical guide or whitepaper that meets the core requirements of summarizing quantitative data, detailing experimental protocols from theoretical studies, or generating visualizations of signaling pathways or experimental workflows based on computational analyses of this molecule.

While research exists on related pyridine derivatives, extrapolation of findings to this compound would be speculative and would not provide the accurate, specific data required for a technical document aimed at researchers and drug development professionals. The unique substitution pattern of the chloro, methyl, and methyl carboxylate groups on the pyridine ring will undoubtedly influence its electronic structure and chemical behavior in ways that cannot be reliably predicted without a dedicated theoretical study.

This report highlights a clear opportunity for future research. A computational study of this compound would provide valuable insights into its fundamental properties, which could, in turn, support and guide synthetic efforts, reactivity studies, and its potential application in various fields, including medicinal chemistry and materials science. Such a study would form the necessary foundation for the future development of the comprehensive technical guide originally requested.

Unveiling the Bioactive Potential: A Technical Guide to Methyl 2-chloro-6-methylpyridine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-chloro-6-methylpyridine-4-carboxylate, a substituted pyridine derivative, stands as a pivotal intermediate in the synthesis of a diverse array of biologically active molecules. While direct comprehensive studies on its intrinsic bioactivity are not extensively documented, its structural motifs are prevalent in compounds exhibiting significant antitubercular, fungicidal, and herbicidal properties. This technical guide consolidates the available information on the derivatives of this compound, focusing on their synthesis, biological evaluation, and mechanisms of action. Particular emphasis is placed on its role as a precursor to potent antitubercular agents. Quantitative data from related compounds are presented, alongside detailed experimental protocols and visual representations of key biological pathways and synthetic workflows, to provide a comprehensive resource for researchers in the fields of medicinal chemistry and agrochemical development.

Introduction

The pyridine ring is a fundamental scaffold in a vast number of pharmaceuticals and agrochemicals due to its unique electronic properties and ability to engage in various biological interactions. This compound (CAS No: 3998-90-1) is a key building block, offering multiple reactive sites for chemical modification. Its documented use as a synthetic intermediate, particularly in the development of antitubercular agents, underscores its importance in drug discovery programs.[1] This guide explores the established and potential biological activities stemming from this versatile molecule.

Potential Antitubercular Activity

The most concretely documented application of this compound is in the synthesis of novel antitubercular agents.[1] Various pyridine carboxamide derivatives have demonstrated potent activity against Mycobacterium tuberculosis, including multi-drug resistant strains.

Synthesis of Pyridine Carboxamide Derivatives

The general synthetic route to pyridine carboxamide-based antitubercular agents from this compound involves the amidation of the carboxylate group. While specific protocols for the direct use of this starting material are proprietary or not publicly detailed, a general and plausible synthetic workflow can be extrapolated from the synthesis of analogous pyridine carboxamides.

dot

Caption: General synthetic workflow for pyridine carboxamide derivatives.

Experimental Protocols

A common method for the synthesis of pyridine carboxamides involves the coupling of a pyridine carboxylic acid with a desired amine using a coupling agent. The following is a representative protocol adapted from the synthesis of similar compounds.

-

Hydrolysis: The starting ester, this compound, is first hydrolyzed to the corresponding carboxylic acid, 2-chloro-6-methylpyridine-4-carboxylic acid, typically using a base such as lithium hydroxide or sodium hydroxide in a solvent mixture like THF/water.

-

Amide Coupling: The resulting carboxylic acid is then coupled with a selected amine in the presence of a peptide coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) in an anhydrous aprotic solvent like DMF (N,N-Dimethylformamide). The reaction is typically stirred at room temperature until completion, as monitored by TLC or LC-MS.

-

Work-up and Purification: The reaction mixture is then subjected to an aqueous work-up to remove water-soluble byproducts. The crude product is subsequently purified, usually by flash column chromatography on silica gel, to yield the pure pyridine carboxamide derivative.

The antitubercular activity of synthesized compounds is commonly evaluated against the H37Rv strain of Mycobacterium tuberculosis using the Microplate Alamar Blue Assay (MABA).

-

Preparation of Inoculum: A mid-log phase culture of M. tuberculosis H37Rv is diluted in 7H9 broth supplemented with OADC (Oleic Acid-Albumin-Dextrose-Catalase) to a standardized cell density.

-

Compound Preparation: The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted in microtiter plates.

-

Inoculation and Incubation: The prepared bacterial inoculum is added to each well containing the diluted compounds. The plates are incubated at 37°C for a specified period.

-

Addition of Alamar Blue: A solution of Alamar Blue is added to each well, and the plates are re-incubated.

-

Data Analysis: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that prevents a color change of the Alamar Blue reagent from blue to pink, indicating the inhibition of bacterial growth.

Quantitative Data for Analogous Pyridine Carboxamides

While specific MIC values for derivatives of this compound are not available, the following table summarizes the potent antitubercular activity of structurally related pyridine carboxamides against the H37Rv strain of M. tuberculosis.

| Compound Class | Representative Compound | MIC (µM) | Reference |

| Imidazo[1,2-a]pyridinecarboxamides | Compound 15 | 0.10 - 0.19 | [2] |

| Imidazo[1,2-a]pyridinecarboxamides | Compound 16 | 0.10 - 0.19 | [2] |

| Pyrazolo[1,5-a]pyridine-3-carboxamides | Compound 5k | 0.0025 (IC50) | [3] |

| Reduced Lipophilic Imidazo[1,2-a]pyridine Carboxamides | Compound B1 | < 0.035 | [4] |

| Pyridine Analogs | Compound 2 | 1.5 (IC50) | [5] |

Potential Mechanism of Action

The mechanism of action for pyridine-based antitubercular agents can vary depending on the specific structural class. For some pyridine carboxamides, a prodrug activation mechanism has been proposed.

dot

Caption: Proposed prodrug activation and mechanism of action.

Some studies suggest that certain pyridine carboxamide derivatives are prodrugs that require activation by mycobacterial enzymes. For instance, the amidase AmiC has been implicated in the hydrolysis of the carboxamide to release the active form of the drug. This active metabolite can then inhibit essential cellular processes. Another potential target for pyridine-based inhibitors is Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an enzyme crucial for the synthesis of the mycobacterial cell wall.

Potential Fungicidal Activity

While no direct studies have been published on the fungicidal activity of this compound, numerous pyridine and pyrimidine derivatives are known to possess antifungal properties.

Structural Analogy to Known Fungicides

Many commercial and investigational fungicides contain a pyridine or pyrimidine core. These compounds often function by inhibiting crucial fungal enzymes. For example, some pyridine carboxamides act as succinate dehydrogenase inhibitors (SDHIs), disrupting the fungal respiratory chain. The structural features of this compound make it a plausible scaffold for the development of new SDHIs or other classes of fungicides.

Potential Mechanism of Action: Succinate Dehydrogenase Inhibition

Succinate dehydrogenase (Complex II) is a key enzyme in both the citric acid cycle and the electron transport chain in fungi. Its inhibition leads to a disruption of cellular respiration and ultimately, fungal cell death.

dot

Caption: Mechanism of action for SDHI fungicides.

Potential Herbicidal Activity

Similar to its fungicidal potential, the herbicidal activity of this compound has not been directly reported. However, its precursor, 2-chloro-6-methylpyridine-4-carboxylic acid, is a known intermediate in the synthesis of advanced herbicides. Furthermore, the broader class of pyrimidinyloxyphenoxypropionate derivatives, which share structural similarities, are potent herbicides.

Role as a Herbicide Intermediate

The chemical structure of this compound provides a versatile scaffold for the synthesis of herbicides that can selectively target weeds. The chloro and methyl substituents on the pyridine ring can be modified to fine-tune the biological activity and selectivity of the final compound.

Potential Mechanism of Action: ACCase Inhibition

Many aryloxyphenoxypropionate herbicides, which can be conceptually derived from pyridine-based intermediates, act by inhibiting the enzyme acetyl-CoA carboxylase (ACCase). ACCase is a critical enzyme in the biosynthesis of fatty acids in grasses. Its inhibition leads to the disruption of cell membrane formation and ultimately, the death of susceptible grass species.

Conclusion

This compound is a high-value synthetic intermediate with significant potential in the development of new therapeutic and agrochemical agents. Its established role as a precursor for potent antitubercular pyridine carboxamides highlights its importance in addressing global health challenges like tuberculosis. Furthermore, the structural similarities of its derivatives to known fungicides and herbicides suggest that this scaffold is a promising starting point for the discovery of novel crop protection agents. Further research into the direct derivatization and biological evaluation of this compound is warranted to fully explore its bioactive potential. This guide provides a foundational resource for scientists and researchers to build upon in their efforts to develop new and effective molecules for medicine and agriculture.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and antitubercular evaluation of reduced lipophilic imidazo[1,2-a]pyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and in vitro antitubercular activity of pyridine analouges against the resistant Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 2-chloro-6-methylpyridine-4-carboxylate and its Derivatives for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2-chloro-6-methylpyridine-4-carboxylate, a versatile scaffold for the synthesis of novel therapeutic agents. The document details its synthesis, chemical properties, and derivatization through key cross-coupling reactions. Furthermore, it explores the potential of its derivatives as anticancer and antitubercular agents, including insights into their potential mechanisms of action and impact on cellular signaling pathways.

Core Compound: this compound

This compound, also known as methyl 2-chloro-6-methylisonicotinate, is a key building block in medicinal chemistry. Its pyridine core, substituted with a reactive chlorine atom, a methyl group, and a methyl carboxylate, offers multiple points for chemical modification, making it an attractive starting material for the generation of diverse compound libraries.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 3998-90-1 | |

| Molecular Formula | C₈H₈ClNO₂ | |

| Molecular Weight | 185.61 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 58-62 °C | |

| Boiling Point | 124-125 °C at 7 mmHg | |

| SMILES | COC(=O)c1cc(C)nc(Cl)c1 | |

| InChI | 1S/C8H8ClNO2/c1-5-3-6(8(11)12-2)4-7(9)10-5/h3-4H,1-2H3 |

Synthesis

The synthesis of this compound is typically achieved through a two-step process involving the synthesis of the corresponding carboxylic acid followed by esterification.

The precursor, 2-chloro-6-methylisonicotinic acid, can be synthesized via several routes, including the direct electrophilic halogenation of 6-methylisonicotinic acid.

Experimental Protocol: Synthesis of 2-Chloro-6-methylisonicotinic Acid

-

Reagents: 6-methylisonicotinic acid, N-Chlorosuccinimide (NCS), Sulfuric acid.

-

Procedure:

-

To a solution of 6-methylisonicotinic acid in concentrated sulfuric acid, add N-Chlorosuccinimide (1.05 equivalents) portion-wise at room temperature while stirring.

-

Heat the reaction mixture to 60-80°C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

-

After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

The crude product will precipitate. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove excess acid and succinimide.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

-

The final step is the esterification of 2-chloro-6-methylisonicotinic acid to its methyl ester.

Experimental Protocol: Esterification

-

Reagents: 2-chloro-6-methylisonicotinic acid, Methanol, Sulfuric acid (catalytic amount).

-

Procedure:

-

Suspend 2-chloro-6-methylisonicotinic acid in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

-

Derivatization via Palladium-Catalyzed Cross-Coupling Reactions

The presence of the chloro-substituent at the 2-position of the pyridine ring makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents, leading to the creation of diverse chemical libraries for drug discovery.

Suzuki-Miyaura Coupling: Synthesis of 2-Aryl Derivatives

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between the pyridine core and various aryl or heteroaryl boronic acids.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reagents: this compound (1.0 equiv), Arylboronic acid (1.2 equiv), Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%), Base (e.g., K₂CO₃, 2.0 equiv), Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture).[1]

-

Procedure:

-

In an oven-dried Schlenk flask, combine this compound, the arylboronic acid, palladium catalyst, and base.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to 80-120°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.[1]

-

Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Table 2: Representative Yields for Suzuki-Miyaura Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids

| Boronic Acid | Product | Yield (%) | Reference |

| Phenylboronic acid | 4-Methyl-2-phenylpyridine | 81 | [2] |

| 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-4-methylpyridine | 92 | [2] |

| 4-Chlorophenylboronic acid | 2-(4-Chlorophenyl)-4-methylpyridine | 85 | [2] |

| 3-Thienylboronic acid | 4-Methyl-2-(thiophen-3-yl)pyridine | 73 | [2] |

Note: Yields are for the analogous 2-bromo-4-methylpyridine and are indicative of expected performance.

Sonogashira Coupling: Synthesis of 2-Alkynyl Derivatives

The Sonogashira coupling enables the formation of a carbon-carbon bond between the pyridine ring and a terminal alkyne.

Experimental Protocol: Sonogashira Coupling

-

Reagents: this compound (1.0 equiv), Terminal alkyne (1.2 equiv), Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), Copper(I) iodide (CuI, 1-3 mol%), Base (e.g., Triethylamine or Diisopropylethylamine), Solvent (e.g., THF or DMF).

-

Procedure:

-

To a degassed solution of this compound and the terminal alkyne in the chosen solvent, add the palladium catalyst, copper(I) iodide, and the amine base.

-

Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating (40-60°C) until the starting material is consumed (monitored by TLC or LC-MS).

-

Upon completion, dilute the reaction mixture with an organic solvent and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the residue by column chromatography.

-

Buchwald-Hartwig Amination: Synthesis of 2-Amino Derivatives

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, allowing for the introduction of various primary and secondary amines at the 2-position of the pyridine ring.

Experimental Protocol: Buchwald-Hartwig Amination

-

Reagents: this compound (1.0 equiv), Amine (1.1-1.2 equiv), Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), Ligand (e.g., BINAP or Xantphos, 2-4 mol%), Base (e.g., NaOt-Bu or Cs₂CO₃, 1.4-2.0 equiv), Solvent (e.g., Toluene or Dioxane).[3]

-

Procedure:

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst, ligand, and base.

-

Add the this compound, the amine, and the anhydrous solvent.

-

Seal the tube and heat the reaction mixture to 80-110°C with vigorous stirring.[4]

-

Monitor the reaction progress by TLC or LC-MS.

-

Once complete, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry the organic layer, and concentrate.

-

Purify the crude product by column chromatography.

-

Biological Applications in Drug Development

Derivatives of the this compound scaffold have shown promise in various therapeutic areas, particularly in oncology and infectious diseases.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of substituted pyridine derivatives. The introduction of different aryl and amino groups at the 2-position of the pyridine ring can lead to compounds with significant cytotoxic activity against various cancer cell lines.

Table 3: Anticancer Activity of Representative Pyridine Derivatives

| Compound Class | Cancer Cell Line | Activity (IC₅₀) | Reference |

| Pyridine-ureas | MCF-7 (Breast) | 0.22 µM - 23.02 µM | [5] |

| 2,4,6-Trisubstituted Pyridines | Renal and Prostate | Potent nanomolar to micromolar activity | [6] |

| 4-Aryl-2-methoxypyridine-3-carbonitriles | HepG2 (Liver), DU145 (Prostate), MBA-MB-231 (Breast) | 1-5 µM | [7] |

| Thieno[3,2-b]pyridine-2-carboxylates | HepG2 (Liver) | GI₅₀ = 1.2 µM | [8] |

The anticancer activity of these derivatives is often attributed to their ability to interact with key cellular targets, such as protein kinases.

Antitubercular Activity

Pyridine-based compounds have also emerged as a promising class of antitubercular agents. The core is a key pharmacophore in several compounds with potent activity against Mycobacterium tuberculosis.[9] For instance, derivatives of pyridine-2-methylamine have shown significant antitubercular activity, with MIC values in the low microgram per milliliter range.[10]

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are mediated through their interaction with various cellular signaling pathways.

Kinase Inhibition

A prominent mechanism of action for many pyridine-based anticancer agents is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.

-

JNK Inhibition: Certain pyridine carboxamide derivatives have been identified as potent and selective inhibitors of c-Jun NH2-terminal kinases (JNKs).[11] JNKs are involved in cellular responses to stress and play a role in inflammation and apoptosis.

-

SHP2 Inhibition: Substituted pyridine carboxamide derivatives have been discovered as potent allosteric inhibitors of the SHP2 protein tyrosine phosphatase.[12] SHP2 is a key signaling node in the RAS-MAPK pathway, which is frequently dysregulated in cancer.

-

Other Kinases: The pyridine scaffold is a common feature in inhibitors of various other kinases, including those involved in angiogenesis and cell cycle regulation.[13][14]

Below is a simplified representation of the RAS-MAPK signaling pathway, highlighting the role of SHP2 as a potential target for pyridine-based inhibitors.

Caption: RAS-MAPK signaling pathway and SHP2 inhibition.

Experimental Workflow for Derivative Synthesis and Screening

The development of novel drugs from the this compound core involves a systematic workflow, from initial synthesis to biological evaluation.

References

- 1. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 4. air.unimi.it [air.unimi.it]

- 5. researchgate.net [researchgate.net]

- 6. alliedacademies.org [alliedacademies.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Anti-hepatocellular carcinoma activity using human HepG2 cells and hepatotoxicity of 6-substituted methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate derivatives: in vitro evaluation, cell cycle analysis and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of potent, highly selective, and orally bioavailable pyridine carboxamide c-Jun NH2-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Methyl 2-chloro-6-methylpyridine-4-carboxylate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-chloro-6-methylpyridine-4-carboxylate is a versatile heterocyclic building block in organic synthesis, primarily utilized as a key intermediate in the development of novel pharmaceutical agents and agrochemicals. Its pyridine core, substituted with a reactive chlorine atom, a methyl group, and a methyl ester, offers multiple sites for functionalization. The electron-withdrawing nature of the pyridine nitrogen and the carboxylate group activates the chlorine at the 2-position for nucleophilic aromatic substitution (SNAr) reactions. Furthermore, the chloro-substituent provides a handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations.

Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 3998-90-1 | |

| Molecular Formula | C₈H₈ClNO₂ | |

| Molecular Weight | 185.61 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 58-62 °C | |

| Boiling Point | 124-125 °C at 7 mmHg | |

| Synonyms | Methyl 2-chloro-6-methylisonicotinate |

Applications in Organic Synthesis

The primary utility of this compound lies in its role as a precursor for more complex substituted pyridine derivatives. Key applications include its use in the synthesis of potential antitubercular agents and kinase inhibitors.[1] The two major reaction types it undergoes are Nucleophilic Aromatic Substitution and Palladium-Catalyzed Cross-Coupling Reactions.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 2-position of the pyridine ring is susceptible to displacement by various nucleophiles. This reaction is fundamental to introducing a wide range of functionalities, particularly amino groups, which are prevalent in many biologically active molecules.

Reaction Scheme:

Caption: General scheme for SNAr of this compound.

Experimental Protocol: Synthesis of Methyl 2-(arylamino)-6-methylpyridine-4-carboxylate

This protocol describes a general procedure for the nucleophilic aromatic substitution of the 2-chloro group with an aniline derivative.

Materials:

-

This compound

-

Substituted Aniline (e.g., 4-aminophenol)

-

Base (e.g., Potassium carbonate, K₂CO₃)

-

Solvent (e.g., N,N-Dimethylformamide, DMF)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

To a dry round-bottom flask, add this compound (1.0 eq.), the substituted aniline (1.2 eq.), and potassium carbonate (2.0 eq.).

-

Evacuate and backfill the flask with an inert gas (repeat three times).

-

Add anhydrous DMF to the flask via syringe to achieve a concentration of 0.1-0.5 M with respect to the starting pyridine.

-

Heat the reaction mixture to 80-120 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).